5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine
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Overview
Description
5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The resulting indole derivative is then subjected to further reactions to introduce the acetyl, dichloro, and phenyl groups, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Halogenation reactions can introduce halogen atoms into the compound using reagents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine
- 5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-(4-chlorophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine
- 5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-(4-fluorophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine
Uniqueness
The uniqueness of 5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
303095-35-4 |
---|---|
Molecular Formula |
C26H19Cl2N3O2 |
Molecular Weight |
476.3 g/mol |
IUPAC Name |
1-[3-(7,9-dichloro-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)indol-1-yl]ethanone |
InChI |
InChI=1S/C26H19Cl2N3O2/c1-15(32)30-14-20(18-9-5-6-10-23(18)30)26-31-24(13-22(29-31)16-7-3-2-4-8-16)19-11-17(27)12-21(28)25(19)33-26/h2-12,14,24,26H,13H2,1H3 |
InChI Key |
VIYRZWNYJGMYES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C3N4C(CC(=N4)C5=CC=CC=C5)C6=C(O3)C(=CC(=C6)Cl)Cl |
Origin of Product |
United States |
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